Synthesis and Chemical Characterization of Deanol Orotate: A Technical Guide
Synthesis and Chemical Characterization of Deanol Orotate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deanol orotate, a salt formed from deanol (dimethylaminoethanol) and orotic acid, is a compound of interest in neuroscience and pharmacology. Deanol is a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine.[1][2][3][4] Orotic acid, a precursor in pyrimidine nucleotide biosynthesis, has been investigated for its potential cognitive and cardioprotective effects. This technical guide outlines a proposed methodology for the synthesis of deanol orotate and details its comprehensive chemical characterization. The information provided is intended to serve as a foundational resource for researchers engaged in the study and development of nootropic compounds and other neuropharmacological agents.
Synthesis of Deanol Orotate
Proposed Synthetic Protocol: Salt Formation
Reaction Scheme:
Experimental Protocol:
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Reactant Preparation:
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Accurately weigh equimolar amounts of orotic acid and deanol.
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Dissolve the orotic acid in a suitable polar solvent, such as ethanol or a mixture of ethanol and water, with gentle heating if necessary to achieve complete dissolution.
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In a separate vessel, dissolve the deanol in the same solvent.
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Reaction:
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Slowly add the deanol solution to the orotic acid solution with continuous stirring at room temperature.
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An immediate precipitation of the deanol orotate salt may be observed.
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Continue stirring the reaction mixture for a period of 2-4 hours to ensure complete reaction.
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Isolation and Purification:
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
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Further purification can be achieved by recrystallization from a suitable solvent system, which may require some experimentation to determine the optimal solvent or solvent mixture.
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Drying:
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Dry the purified deanol orotate crystals under vacuum at a temperature below their melting point to remove any residual solvent.
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Alternative Synthetic Approach: Fischer Esterification
Should the formation of an ester be desired, a Fischer esterification could be employed. This would involve reacting orotic acid with an excess of deanol in the presence of a strong acid catalyst.[5]
Experimental Protocol:
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Reaction Setup:
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Combine orotic acid with a significant molar excess of deanol in a round-bottom flask.
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Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
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Reaction Conditions:
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Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification:
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After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base.
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Remove the excess deanol under reduced pressure.
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The resulting crude ester would then be purified using column chromatography.
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Chemical Characterization
A thorough chemical characterization is essential to confirm the identity and purity of the synthesized deanol orotate. The following analytical techniques are recommended:
Physical Properties
| Property | Value |
| CAS Number | 1446-06-6 |
| Molecular Formula | C₉H₁₅N₃O₅ |
| Molecular Weight | 245.23 g/mol |
| Appearance | White to off-white crystalline solid (Predicted) |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of deanol orotate.
Experimental Protocol:
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Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Orotic Acid: H at C5 | ~6.0 | s | 1H |
| Deanol: -N(CH₃)₂ | ~2.8 | s | 6H |
| Deanol: -CH₂-N | ~3.2 | t | 2H |
| Deanol: -CH₂-O | ~4.0 | t | 2H |
Predicted ¹³C NMR Chemical Shifts (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) |
| Orotic Acid: C=O (C2) | ~165 |
| Orotic Acid: C=O (C4) | ~155 |
| Orotic Acid: C5 | ~100 |
| Orotic Acid: C6 | ~150 |
| Orotic Acid: COOH | ~170 |
| Deanol: -N(CH₃)₂ | ~45 |
| Deanol: -CH₂-N | ~58 |
| Deanol: -CH₂-O | ~60 |
IR spectroscopy will provide information about the functional groups present in the molecule.
Experimental Protocol:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (from COOH and Deanol OH) | 3500-3200 (broad) |
| N-H stretch (Orotic Acid) | 3200-3000 |
| C-H stretch (Deanol) | 3000-2850 |
| C=O stretch (Carboxylate and Amide) | 1700-1650 |
| C=C stretch (Orotic Acid) | 1650-1600 |
| C-N stretch | 1250-1020 |
| C-O stretch | 1300-1000 |
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
Experimental Protocol:
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Instrumentation: Utilize a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).
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Analysis: Obtain the mass spectrum in both positive and negative ion modes.
Expected Mass-to-Charge Ratios (m/z):
| Ion | Expected m/z |
| [M+H]⁺ (Deanol Orotate + H⁺) | 246.10 |
| [M-H]⁻ (Deanol Orotate - H⁺) | 244.09 |
| [Deanol+H]⁺ | 90.09 |
| [Orotic Acid-H]⁻ | 155.01 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized deanol orotate and for quantitative analysis.
Experimental Protocol:
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Column: A C18 reversed-phase column is recommended.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
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Detection: A UV detector set at a wavelength where orotic acid has strong absorbance (around 280 nm) should be used.
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Standard Preparation: Prepare standard solutions of deanol, orotic acid, and the synthesized deanol orotate to determine retention times and for quantification.
Proposed Mechanism of Action and Signaling Pathway
The primary proposed mechanism of action of deanol is its role as a precursor to choline, which is subsequently converted to the neurotransmitter acetylcholine.[1][2][3][4] The orotate moiety may facilitate the transport of deanol across the blood-brain barrier and provide additional metabolic benefits.
Acetylcholine Synthesis Pathway
The following diagram illustrates the proposed pathway by which deanol contributes to the synthesis of acetylcholine.
Proposed pathway of acetylcholine synthesis from deanol.
Experimental Workflow
The overall workflow for the synthesis and characterization of deanol orotate is summarized in the following diagram.
Workflow for deanol orotate synthesis and characterization.
Conclusion
This technical guide provides a comprehensive overview of the proposed synthesis and chemical characterization of deanol orotate. The detailed protocols for synthesis, purification, and analysis, along with the predicted characterization data, offer a solid foundation for researchers to produce and verify this compound of interest. The elucidation of its mechanism of action through the acetylcholine synthesis pathway further contextualizes its potential pharmacological relevance. This document is intended to facilitate further research into the properties and applications of deanol orotate in the fields of neuroscience and drug development.
References
- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. supplemented.co.uk [supplemented.co.uk]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
